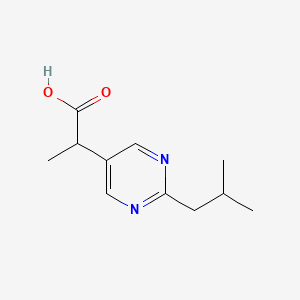

2-(2-Isobutylpyrimidin-5-yl)propanoic acid

Description

2-(2-Isobutylpyrimidin-5-yl)propanoic acid is a pyrimidine derivative featuring a propanoic acid moiety attached to the 5-position of a pyrimidine ring, with an isobutyl group substituted at the 2-position.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-[2-(2-methylpropyl)pyrimidin-5-yl]propanoic acid |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)4-10-12-5-9(6-13-10)8(3)11(14)15/h5-8H,4H2,1-3H3,(H,14,15) |

InChI Key |

BSDFAVJXJMKQSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=N1)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with isobutyl groups. One common method is the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines in the presence of polyphosphoric acid . This reaction can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(2-Isobutylpyrimidin-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are summarized below, focusing on pyrimidine-propanoic acid derivatives with variations in substituents and functional groups:

Key Observations:

Substituent Effects: The isobutyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methylsulfanyl in or methylphenyl in ). This may influence membrane permeability and bioavailability. The unmodified propanoic acid in the target compound retains a free carboxylic acid group, critical for hydrogen bonding and ionic interactions in biological targets, similar to haloxyfop’s herbicidal mechanism .

Physicochemical Properties

- Acidity : The pKa of the carboxylic acid group (~2–3) is comparable across analogs, but electron-withdrawing substituents (e.g., methylsulfanyl in ) may slightly lower acidity.

Biological Activity

2-(2-Isobutylpyrimidin-5-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties, immunomodulation, and other pharmacological effects. Recent studies have highlighted its significance in various biological assays, indicating its promise as a pharmaceutical agent.

Chemical Structure

The compound features a pyrimidine ring substituted with an isobutyl group and a propanoic acid moiety, which is crucial for its biological activity. The presence of these functional groups influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid have been evaluated through various assays, primarily focusing on its anti-inflammatory effects and modulation of immune responses.

1. Anti-inflammatory Activity

Research indicates that 2-(2-Isobutylpyrimidin-5-yl)propanoic acid exhibits significant anti-inflammatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level | Compound Effect |

|---|---|---|

| TNF-α | 100% | Decreased by 44-60% |

| IL-6 | Elevated | Modulated by compounds |

In a dose-dependent manner, the compound significantly inhibited TNF-α production, aligning its efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Immunomodulatory Effects

The immunomodulatory effects of the compound were assessed through various assays measuring cytokine release and cell proliferation. The results indicated that:

- At higher concentrations (100 µg/mL), the compound inhibited IFN-γ production by approximately 44-79%.

- It also promoted IL-10 release, suggesting a potential role in enhancing anti-inflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid:

- Chronic Inflammation Model : In models of chronic inflammation, administration of the compound led to reduced inflammatory markers and improved clinical outcomes.

- Asthma Models : In guinea pig models of asthma, the compound demonstrated efficacy in reducing airway hyperresponsiveness and inflammation.

These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation and immune dysregulation .

The mechanism through which 2-(2-Isobutylpyrimidin-5-yl)propanoic acid exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and immune response:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the transcription of pro-inflammatory cytokines.

- Regulation of Phospholipase A2 : It has been suggested that the compound may act as an inhibitor of cytosolic phospholipase A2α (cPLA2α), further contributing to its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.